Product packaging for (413C)cyclohexatrienecarboxylic acid(Cat. No.:CAS No. 170703-36-3)

(413C)cyclohexatrienecarboxylic acid

Cat. No.: B3333801
CAS No.: 170703-36-3
M. Wt: 123.11 g/mol
InChI Key: WPYMKLBDIGXBTP-OUBTZVSYSA-N
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Description

(413C)cyclohexatrienecarboxylic acid is a high-purity, isotopically labeled chemical compound supplied for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. As a carbon-13 labeled derivative, this compound serves as a critical tool in advanced research, particularly in analytical chemistry and metabolism studies. The incorporation of the 13C isotope allows researchers to trace the compound's pathway in biological systems or chemical reactions using techniques like mass spectrometry and NMR spectroscopy. Its cyclohexatriene structure, featuring an aromatic ring system, and carboxylic acid functional group make it a versatile synthetic intermediate . Researchers can leverage the carboxylic acid group for further derivatization, including esterification or amidation, to create a library of novel compounds for screening and development . The specific properties and applications of this labeled analog in areas such as materials science or pharmaceutical research represent a significant opportunity for investigative exploration. This product is offered "For Research Use Only" and must not be used for any other purposes. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B3333801 (413C)cyclohexatrienecarboxylic acid CAS No. 170703-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(413C)cyclohexatrienecarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=[13CH]1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438793
Record name Benzoic acid-4-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170703-36-3
Record name Benzoic acid-4-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid-4-13C
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Synthetic Methodologies and Isotopic Incorporation Strategies

Total Synthesis Approaches to the Cyclohexatrienecarboxylic Acid Scaffold

The synthesis of the cyclohexatrienecarboxylic acid, which is structurally equivalent to benzoic acid, can be achieved through various synthetic routes. A common and effective strategy involves the construction of a cyclohexene or cyclohexadiene intermediate followed by an aromatization step.

The selection of appropriate precursors is critical for the successful synthesis of the target scaffold. A plausible approach involves a Diels-Alder reaction, a powerful tool for the formation of six-membered rings. leah4sci.com In this context, a substituted diene and a dienophile react to form a cyclohexene derivative. For instance, the reaction of furan with propiolic acid or its esters can serve as a key step. elsevierpure.comcdnsciencepub.comcdnsciencepub.com The stereochemistry of the resulting cycloadduct is governed by the principles of the Diels-Alder reaction, often favoring the endo product, although the subsequent aromatization step eliminates these stereocenters.

The Diels-Alder cycloaddition between a diene and a dienophile constitutes the primary cyclization reaction to form the six-membered ring. leah4sci.com Following the initial cycloaddition, the resulting cycloadduct, often an oxabicycloheptene derivative in the case of a furan diene, undergoes further transformations. Strategic bond cleavage and rearrangement, typically under acidic or thermal conditions, lead to the aromatization of the ring, yielding the stable cyclohexatriene (benzene) ring system. nih.govnih.gov This aromatization step is crucial for the formation of the final carboxylic acid scaffold.

Directed Isotopic Labeling Protocols for Carbon-13 at C-4

The introduction of a carbon-13 isotope at a specific position within the molecule requires a carefully planned synthetic strategy, often guided by retrosynthetic analysis.

A logical retrosynthetic approach for introducing a ¹³C label at the C-4 position of cyclohexatrienecarboxylic acid (benzoic acid) involves disconnecting the molecule at the C4-C(OOH) bond or by targeting the C-4 position for the introduction of a ¹³C-containing functional group that can be later converted to the desired structure.

Two primary retrosynthetic strategies can be envisioned:

Carboxylation of a Grignard Reagent: This approach involves the preparation of a 4-halophenyl Grignard reagent, which is then reacted with ¹³C-labeled carbon dioxide (¹³CO₂). Subsequent acidic workup yields the desired (4-¹³C)benzoic acid. google.commasterorganicchemistry.comyoutube.com This method is advantageous as ¹³CO₂ is a readily available and commonly used source of ¹³C.

Cyanide-based Synthesis: An alternative route involves the introduction of a ¹³C-labeled cyanide group at the C-4 position. This can be achieved through a Sandmeyer-type reaction starting from a 4-aminobenzoic acid precursor or by nucleophilic substitution of a suitable 4-halobenzoic acid derivative with potassium cyanide-¹³C (K¹³CN). The resulting 4-cyano-¹³C-benzoic acid can then be hydrolyzed to the corresponding carboxylic acid.

The use of commercially available, high-purity ¹³C-labeled reagents is fundamental to ensure high isotopic incorporation. Reagents such as potassium cyanide-¹³C and carbon dioxide-¹³C are common choices for introducing the ¹³C label. biorxiv.orgnih.gov

The efficiency of the labeling reaction is highly dependent on the reaction conditions. For the Grignard carboxylation with ¹³CO₂, optimizing factors such as the Grignard reagent formation, the temperature of the carboxylation reaction, and the workup procedure are crucial for maximizing the yield of the labeled carboxylic acid. nih.gov Similarly, for the cyanide-based methods, reaction conditions for the cyanation and subsequent hydrolysis steps need to be carefully controlled to ensure high conversion and minimize side reactions.

Table 1: Key ¹³C-Labeled Reagents and Their Application

¹³C-Labeled ReagentApplication in Synthesis
Potassium Cyanide-¹³C (K¹³CN)Introduction of a ¹³C-labeled nitrile group, which can be subsequently hydrolyzed to a carboxylic acid.
Carbon Dioxide-¹³C (¹³CO₂)Carboxylation of organometallic reagents (e.g., Grignard reagents) to form ¹³C-labeled carboxylic acids. google.commasterorganicchemistry.comyoutube.com

Table 2: Summary of Synthetic Strategies

Synthetic StepDescriptionKey Considerations
Scaffold Synthesis
Precursor SelectionDiels-Alder reaction of a diene (e.g., furan) and a dienophile (e.g., propiolic acid). elsevierpure.comcdnsciencepub.comcdnsciencepub.comReactivity of precursors, stereoselectivity of the cycloaddition.
Cyclization and AromatizationFormation of a cyclohexene derivative followed by aromatization to the benzene (B151609) ring. leah4sci.comnih.govnih.govReaction conditions for aromatization (acidic, thermal), potential for side reactions.
Isotopic Labeling
Retrosynthetic AnalysisDisconnection to a 4-halophenyl precursor for Grignard formation or a 4-amino/halo precursor for cyanation.Availability of starting materials, feasibility of subsequent steps.
Label IncorporationReaction with K¹³CN or ¹³CO₂. google.commasterorganicchemistry.comyoutube.combiorxiv.orgnih.govPurity of labeled reagent, optimization of reaction conditions (temperature, solvents, reaction time).
Yield OptimizationCareful control of reaction parameters for all steps.Minimization of side products, efficient purification methods.

Isotopic Enrichment Techniques and Yield Optimization

Organometallic Approaches for ¹³C Introduction (e.g., Grignard reactions, organoborane chemistry, palladacarboxylates)

The introduction of a carbon-13 (¹³C) isotope into the carboxylic acid moiety of cyclohexatrienecarboxylic acid is a critical step for its use in tracer studies. Organometallic chemistry provides several powerful methods to achieve this transformation with high isotopic enrichment. These methods range from classical, well-established reactions to modern catalytic systems that offer milder conditions and broader functional group tolerance.

Grignard Reactions: The carboxylation of Grignard reagents with ¹³C-labeled carbon dioxide (¹³CO₂) is a foundational and widely used method for synthesizing ¹³C-carboxylic acids. The process begins with the formation of a Grignard reagent from an aryl halide (e.g., 4-bromocyclohexatriene). This organomagnesium compound then acts as a potent nucleophile, attacking the electrophilic carbon of ¹³CO₂. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired (4-¹³C)cyclohexatrienecarboxylic acid. While highly effective, this method requires stoichiometric use of the organometallic reagent and is sensitive to acidic protons and certain functional groups elsewhere in the molecule.

Organoborane Chemistry: More recent advancements provide milder alternatives to traditional Grignard or organolithium reagents. One such strategy involves the use of organoborane compounds, such as boronic acids or esters. These intermediates can be coupled with a ¹³C source under transition metal catalysis. For instance, an aryl boronic ester can be carboxylated using ¹³CO₂ in the presence of a suitable catalyst system. This approach often exhibits greater tolerance for various functional groups compared to the highly reactive Grignard reagents.

Palladacarboxylates and Catalytic Exchange: State-of-the-art methods aim to introduce the ¹³C-label catalytically, often in the final stages of a synthetic sequence. One innovative strategy employs readily accessible palladium carboxylate complexes as an organometallic source of the isotopically labeled functional group acs.org. This allows for the formation of ¹³C-labeled carboxylic esters from boronic esters under mild conditions acs.org.

Another advanced approach is an integrated catalytic decarboxylation/carboxylation platform iciq.orgacs.org. This technique can facilitate a carbon isotope exchange on the parent carboxylic acid acs.org. While challenges can arise with aromatic acids like benzoic acid, merging decarboxylative halogenation with a subsequent nickel-catalyzed carboxylation using ¹³CO₂ offers a powerful route to achieving high levels of isotopic incorporation (>99%) without the need for stoichiometric organometallics acs.org. These catalytic methods are distinguished by their operational simplicity, mild reaction conditions, and high chemoselectivity acs.orgacs.org.

MethodReagentsConditionsAdvantagesLimitations
Grignard Reaction Arylmagnesium halide, ¹³CO₂, H₃O⁺Anhydrous, aprotic solventHigh yield, well-establishedSensitive to acidic protons and many functional groups, stoichiometric organometallic required
Organoborane Chemistry Aryl boronic ester, ¹³CO₂, Metal catalystMildGood functional group toleranceRequires pre-functionalization to the boronic ester
Palladacarboxylate Chemistry Boronic ester, Palladium-¹³C-carboxylate complexMild, catalyticHigh isotopic incorporation, operational simplicityCatalyst preparation required
Catalytic ¹²C/¹³C Exchange Parent acid, Ni or other metal catalyst, ¹³CO₂Mild, catalyticLate-stage functionalization, high isotopic purityCan be substrate-dependent; direct exchange on benzoic acids can be challenging acs.org
Biosynthetic Methods for ¹³C Enrichment in Model Systems

Biosynthetic methods offer a powerful alternative for isotopic enrichment by leveraging the enzymatic machinery of living organisms. While a specific protocol for producing (4-¹³C)cyclohexatrienecarboxylic acid biosynthetically is not established, the principles can be understood from model systems where ¹³C-labeling is routinely achieved.

The fundamental strategy involves supplying a biological system—such as microbial cultures, plant tissues, or cell lines—with a simple, ¹³C-enriched precursor. The organism's metabolic pathways then process this precursor, incorporating the ¹³C isotope into a wide array of more complex biomolecules. The choice of precursor determines the final labeling pattern.

For example, feeding microbial or plant cell cultures that produce aromatic compounds with ¹³C-labeled glucose can lead to the incorporation of the label into the aromatic rings of compounds derived from the shikimate pathway. Similarly, ¹³C-labeled acetate can be used to enrich molecules synthesized via polyketide pathways.

In advanced applications, such as metabolic flux analysis, researchers use stable isotope tracers like ¹³C-labeled substrates to probe cellular metabolism and elucidate the metabolic networks affected by a particular condition mnms-platform.com. For instance, studies have used ¹³C-labeled compounds to characterize dynamic metabolite partitioning in acute brain slices, providing a deeper understanding of metabolic heterogeneity aakash.ac.in. The resulting isotopically labeled proteins or metabolites can be analyzed to trace the flow of carbon through various metabolic networks acs.org. This approach, while complex, can provide specifically labeled compounds that are difficult to access through purely chemical synthesis.

Purification and Isotopic Purity Assessment Methods

Purification: Following synthesis, the labeled carboxylic acid must be rigorously purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed for this purpose. A common method for purifying carboxylic acids is through acid-base extraction lookchem.com. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then re-acidified, causing the pure carboxylic acid to precipitate, after which it can be collected by filtration or extracted back into an organic solvent lookchem.com.

For solid compounds, recrystallization from a suitable solvent is an effective method for achieving high purity lookchem.com. Chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC), are also widely used for the separation of carboxylic acids from complex mixtures.

Isotopic Purity Assessment: Determining the degree and location of isotopic enrichment is crucial. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques for this assessment mnms-platform.com.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of the labeled molecule. The presence of a ¹³C atom results in a mass increase of approximately 1.00335 Da compared to the unlabeled ¹²C compound. By analyzing the molecular ion peak and its isotopic distribution, the percentage of ¹³C incorporation can be accurately quantified nih.gov. This method provides the global isotopic abundance within the molecule mnms-platform.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is uniquely powerful as it can measure isotopic abundance at specific atomic positions within the molecule mnms-platform.com. In ¹³C-NMR spectroscopy, the carbon atom at the carboxylic acid position (C-4) will show a strong signal in the labeled compound, and the signal intensity can be used to quantify enrichment. Furthermore, the presence of the ¹³C label will induce characteristic splitting patterns (J-coupling) in the signals of adjacent ¹H or ¹³C atoms in proton or advanced ¹³C-NMR experiments, respectively, confirming the site of incorporation. The large chemical shift dispersion and narrow peaks in ¹³C-NMR are particularly advantageous for analyzing complex mixtures nih.gov.

TechniquePrincipleInformation Provided
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.Determines overall molecular mass and calculates the percentage of isotopic enrichment (global incorporation).
¹³C NMR Spectroscopy Detection of the ¹³C nucleus in a magnetic field.Directly confirms the position of the ¹³C label and allows for site-specific quantification of isotopic enrichment.
¹H NMR Spectroscopy Detection of proton nuclei.Shows characteristic ¹³C-¹H coupling patterns, providing indirect but conclusive evidence for the location of the ¹³C label.

Chemo- and Regioselective Functionalization of the (4-¹³C)Cyclohexatrienecarboxylic Acid Core

Functionalization of the (4-¹³C)cyclohexatrienecarboxylic acid core, which is chemically equivalent to benzoic acid, can be directed either at the aromatic ring or at the carboxylic acid group itself. The inherent electronic properties of the carboxyl group strongly influence the regioselectivity of reactions on the ring.

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Through resonance, it withdraws electron density primarily from the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic substitution quora.comfirsthope.co.inquora.com.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group at the meta-position to yield m-nitrobenzoic acid firsthope.co.inyoutube.com.

Halogenation: In the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, halogens such as bromine or chlorine will add to the meta-position docbrown.info.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group, again at the meta-position.

Directed C-H Functionalization: While traditional EAS favors the meta position, modern synthetic methods utilizing transition-metal catalysis can override this inherent reactivity. By using the carboxylate group as a directing group, C-H bonds at the ortho position can be selectively functionalized nih.govnih.gov. Catalysts based on ruthenium, cobalt, or iridium can direct the addition of various groups (e.g., allyl, alkyl) to the C-H bond adjacent to the carboxylate nih.govnih.govacs.org. Furthermore, specialized ligand and catalyst systems have been developed to achieve the more challenging functionalization at the meta-position, providing a powerful tool for creating diverse substitution patterns scispace.comresearchgate.net.

Chemoselective Reactions of the Carboxyl Group: The carboxylic acid moiety can undergo a variety of transformations without altering the aromatic ring. These chemoselective reactions are fundamental to synthesizing derivatives.

Esterification: Reacting the acid with an alcohol in the presence of an acid catalyst produces an ester aakash.ac.infirsthope.co.in.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often after first activating the acid by converting it to an acyl chloride (e.g., with thionyl chloride) youtube.com or by reacting it directly with an isocyanate researchgate.net.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (benzyl alcohol), while milder reagents like sodium borohydride are ineffective aakash.ac.indocbrown.info.

Decarboxylation: Upon heating, especially with a catalyst like soda lime, the carboxyl group can be removed entirely to yield benzene firsthope.co.in.

Reaction TypeReagentsPosition of FunctionalizationProduct Type
Nitration (EAS) HNO₃, H₂SO₄Metam-Nitrobenzoic acid derivative
Halogenation (EAS) Br₂, FeBr₃Metam-Bromobenzoic acid derivative
Ortho C-H Allylation Allyl acetate, [Ru] catalystOrthoo-Allylbenzoic acid derivative nih.gov
Esterification Alcohol, H⁺ catalystCarboxyl GroupEster
Reduction LiAlH₄Carboxyl GroupBenzyl alcohol

Advanced Spectroscopic Elucidation of Molecular Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Enrichment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (413C)cyclohexatrienecarboxylic acid. The specific enrichment with a ¹³C isotope at the C4 position provides a unique handle for probing the molecule's structure and behavior.

Carbon-13 NMR Chemical Shift Anisotropy and Coupling Constant Analysis

In ¹³C NMR spectroscopy of this compound, five distinct signals are observed, confirming the molecule's symmetry where carbons C2/C6 and C3/C5 are chemically equivalent. docbrown.info The specific placement of the ¹³C label at the C4 position (para to the carboxyl group) does not break this symmetry. The chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info The carboxyl carbon (C7) is significantly deshielded and appears far downfield (~172.6 ppm) due to the electron-withdrawing effect of the two oxygen atoms. rsc.org The aromatic carbons resonate in the ~128-134 ppm range. rsc.org

Chemical Shift Anisotropy (CSA) refers to the orientation-dependent nature of the chemical shift. In solid-state NMR, the CSA provides detailed information about the local electronic structure around a nucleus. nih.govyoutube.com For the aromatic carbons in benzoic acid derivatives, the principal components of the CSA tensor are sensitive to the molecular geometry and electronic distribution within the ring. nih.gov Studies on similar compounds have shown that these values can be accurately determined using two-dimensional solid-state NMR experiments and are well-supported by Density Functional Theory (DFT) calculations. nih.gov The specific isotopic label at C4 in this compound makes this position particularly suited for precise CSA measurements to probe electronic and structural changes, for instance, upon binding to other molecules or inclusion in different matrices.

Coupling constants (J-couplings) provide through-bond connectivity information. One-bond ¹³C-¹H couplings (¹JCH) are typically around 160 Hz for aromatic C-H bonds. rubingroup.org Multi-bond couplings, such as two-bond (²JCH) and three-bond (³JCH) couplings, are smaller and provide valuable data for confirming assignments and for conformational analysis. st-andrews.ac.uk In this compound, the presence of the ¹³C label at C4 allows for the measurement of ¹³C-¹³C couplings to adjacent carbons (C3 and C5) in ¹³C-enriched samples, which is invaluable for tracing the carbon skeleton.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

This table shows typical chemical shift values observed in a deuterated chloroform (B151607) (CDCl₃) solvent, referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. rsc.org The C4 carbon is isotopically labeled.

Carbon Atom AssignmentChemical Shift (δ) in ppm
C7 (-COOH)172.60
C1129.39
C2 / C6130.28
C3 / C5128.55
C4 (¹³C-labeled)133.89

Multi-dimensional NMR Techniques (e.g., HMBC, HSQC, INADEQUATE) for Connectivity and Long-Range Interactions

Multi-dimensional NMR experiments are essential for unambiguously assigning signals and mapping the covalent structure of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.nethmdb.ca For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of H2/H6, H3/H5, and H4 to the carbon signals of C2/C6, C3/C5, and the labeled C4, respectively. This provides a direct confirmation of one-bond C-H connectivities. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.net It is a powerful tool for piecing together molecular fragments. For example, in this compound, the protons at H2/H6 would show correlations to carbons C1, C3/C5, and C4, providing clear evidence of their position relative to the labeled carbon and the carboxyl-substituted carbon. researchgate.net

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This is the most definitive NMR experiment for determining a carbon skeleton, as it shows direct one-bond ¹³C-¹³C correlations. ljmu.ac.ukblogspot.com The experiment is notoriously insensitive at natural ¹³C abundance (0.01% probability of two adjacent ¹³C atoms). huji.ac.ilnih.gov However, for an isotopically enriched sample like this compound, the INADEQUATE experiment becomes much more feasible. It would show a direct correlation between the labeled C4 and its neighboring carbons, C3 and C5, providing unambiguous proof of the carbon framework. libretexts.org

Table 2: Key HMBC Correlations for this compound**

This table illustrates expected long-range correlations between protons and carbons, which are crucial for confirming the molecular structure. researchgate.net

Proton(s)Correlated Carbon(s)Information Gained
H2 / H6C1, C3/C5, C4, C7Connects ortho protons to the carboxyl group, ipso-carbon, meta, and para positions.
H3 / H5C1, C2/C6, C4Connects meta protons to the ipso-carbon and adjacent ortho and para positions.
H4C1, C2/C6, C3/C5Connects the para proton to the ipso-carbon and adjacent ortho and meta positions.

Solid-State NMR for Crystalline Structure and Dynamic Processes

In the solid state, this compound, like its unlabeled counterpart, forms a centrosymmetric hydrogen-bonded dimer. nih.govosti.gov Solid-State NMR (SSNMR) is uniquely suited to probe the structure and dynamics in this phase. High-resolution ¹³C SSNMR spectra can resolve crystallographically distinct carbon sites. cardiff.ac.uk For example, if the asymmetric unit of a co-crystal contained two molecules of benzoic acid, the SSNMR spectrum would show two distinct sets of signals, including two for the carboxylic acid carbon. cardiff.ac.ukresearchgate.net This principle allows for the determination of the number of molecules in the asymmetric unit. cardiff.ac.uk

SSNMR is also used to study dynamic processes. For instance, variable temperature experiments can reveal information about molecular motions, such as the rotation of the phenyl ring or proton transfer dynamics within the hydrogen-bonded dimer. researchgate.net The specific ¹³C label at the C4 position acts as a non-invasive probe to monitor how these dynamics affect the electronic environment at a specific point in the aromatic ring.

Isotope-Edited NMR for Probing Molecular Interactions

Isotopic labeling is a powerful strategy for studying molecular interactions in complex systems. rsc.org By incorporating a ¹³C label, as in this compound, it becomes possible to selectively observe the signals of the labeled molecule even in the presence of other, unlabeled species (e.g., a binding protein or a solvent matrix). This is the principle of isotope-edited NMR. mdpi.com

For example, when studying the interaction of this compound with a metal oxide surface, ¹³C SSNMR can track changes in the chemical shift of the C4 carbon upon adsorption, providing insight into the binding mode and the electronic perturbations induced by the surface. nih.govosti.gov Similarly, in pharmacokinetic studies, the metabolism of ¹³C-labeled benzoic acid to hippuric acid can be monitored directly in biological fluids like urine by ¹³C NMR without the need for complex separation procedures. nih.govnih.gov The enhanced sensitivity from the specific labeling pattern allows for the detection of very small quantities of the metabolite. nih.gov

Vibrational Spectroscopy for Bond Characterization and Tautomeric Forms

Vibrational spectroscopy techniques, such as FT-IR, provide complementary information to NMR by probing the vibrational modes of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. slideshare.net The most prominent features include:

O-H Stretch: A very broad absorption band is observed in the region of 2500–3300 cm⁻¹. docbrown.info This breadth is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp absorption appears around 1680–1700 cm⁻¹. This peak is characteristic of the carbonyl group in an aromatic carboxylic acid. docbrown.infoquora.com

C-O Stretch: Vibrations corresponding to the C-O single bond are found in the 1210–1320 cm⁻¹ region. docbrown.info

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene (B151609) ring are observed in the 1450–1600 cm⁻¹ range. mdpi.comquora.com

O-H Bend: An out-of-plane O-H bending vibration is typically seen as a broad band around 900–960 cm⁻¹. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound

This table summarizes the principal vibrational modes and their typical frequency ranges, which are used to identify the key functional groups in the molecule. docbrown.infoquora.comuwosh.edu

Vibrational ModeFrequency Range (cm⁻¹)Description
O-H Stretch (H-bonded)2500 - 3300Very broad and strong, characteristic of carboxylic acid dimer.
Aromatic C-H Stretch3030 - 3080Medium to weak sharpness.
C=O Stretch1680 - 1700Strong and sharp, indicative of a conjugated carbonyl.
Aromatic C=C Stretch1450 - 1600Multiple medium to strong bands.
C-O Stretch1210 - 1320Strong, coupled with O-H in-plane bending.
O-H Bend (out-of-plane)900 - 960Broad and medium intensity.
Aromatic C-H Bend (out-of-plane)690 - 770Strong, indicative of monosubstitution.

Raman Spectroscopy for Skeletal Vibrations and Aromaticity

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of the molecular structure. In the case of this compound, Raman spectra offer significant insights into the skeletal vibrations of the benzene ring and the carboxylic acid group, as well as the degree of aromaticity.

The analysis of benzoic acid under high pressure using Raman spectroscopy has shown that while small changes like the emergence of new peaks or the splitting of existing ones can occur, the fundamental hydrogen-bonded dimer structure remains highly stable. figshare.comresearchgate.net This stability is a key feature of the molecule's architecture. figshare.comresearchgate.net The Raman spectrum of benzoic acid displays characteristic peaks corresponding to specific vibrational modes. researchgate.netresearchgate.net For instance, a prominent peak observed around 1600 cm⁻¹ is indicative of C=C ring vibrations, which is a hallmark of the phenyl group. researchgate.net The presence of the carboxylic acid group introduces distinct vibrations, such as the C=O stretching mode. researchgate.net

The introduction of a ¹³C isotope at the C4 position of the benzene ring in this compound is expected to cause subtle but measurable shifts in the Raman frequencies of the vibrational modes involving this carbon atom. These isotopic shifts can be valuable for assigning specific vibrational modes and for studying the delocalization of electrons within the aromatic system. The aromatic character of the ring is confirmed by the presence of these characteristic ring stretching and breathing modes.

Key Raman Shifts for Benzoic Acid
Vibrational ModeTypical Raman Shift (cm⁻¹)Assignment
Ring C=C Stretching~1600Vibration of the aromatic ring framework. researchgate.net
Carboxylic Acid C=O Stretching~1682Stretching of the carbonyl double bond in the COOH group. researchgate.net
Ring Breathing Mode~1000Symmetric radial expansion and contraction of the benzene ring.
C-H Bending~1150In-plane bending of the carbon-hydrogen bonds on the ring. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Purity Validation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. For an isotopically labeled compound like this compound, it is also crucial for validating the incorporation and purity of the isotope.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound, the parent molecule consists of 6 standard carbon atoms (¹²C), 1 heavy carbon isotope (¹³C), 6 hydrogen atoms, and 2 oxygen atoms.

The expected exact mass can be calculated with high precision. The molecular ion peak in the mass spectrum of unlabeled benzoic acid (C₇H₆O₂) is at an m/z of 122. docbrown.info The presence of a single ¹³C atom in this compound will shift the molecular ion peak to m/z 123. HRMS can distinguish this from the natural abundance M+1 peak of unlabeled benzoic acid, confirming the isotopic incorporation. docbrown.inforesearchgate.net This technique is critical for verifying the successful synthesis of the labeled compound and for determining its isotopic purity.

Calculated Exact Masses for Benzoic Acid Isotopologues
CompoundFormulaCalculated Monoisotopic Mass (Da)
Benzoic AcidC₇H₆O₂122.03678
This compound¹³C¹²C₆H₆O₂123.04013

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation to generate a series of fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure.

For benzoic acid, the fragmentation is well-characterized. docbrown.infofu-berlin.de The molecular ion ([C₆H₅COOH]⁺˙) at m/z 122 typically undergoes fragmentation through several key pathways:

Loss of a hydroxyl radical (•OH): This results in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak. docbrown.infolibretexts.org

Loss of a water molecule (H₂O): This can occur, particularly in certain instrument configurations, leading to a fragment at m/z 104. fu-berlin.de

Loss of a carboxyl group (•COOH): This produces the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.infolibretexts.org

Decarboxylation followed by loss of CO: The benzoyl cation at m/z 105 can further lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. docbrown.infofu-berlin.de

For this compound, the ¹³C label in the ring will be retained in the major fragments, leading to predictable shifts in their m/z values. For example, the phenyl cation fragment would appear at m/z 78 instead of 77. This isotopic labeling is a powerful method for tracing the fate of specific atoms during fragmentation and for confirming structural assignments. MS/MS is also employed in quantitative methods for related compounds in various matrices. nih.govvu.edu.au

Major MS/MS Fragments for Benzoic Acid and its ¹³C-labeled Analogue
Fragment IonProposed Structurem/z (Benzoic Acid)Expected m/z (this compound)Neutral Loss
Molecular Ion[C₆H₅COOH]⁺˙122123-
Benzoyl Cation[C₆H₅CO]⁺105105•OH
Phenyl Cation[C₆H₅]⁺7778•COOH or (•OH + CO)

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single crystal X-ray diffraction studies on benzoic acid have revealed that in the solid state, it exists as a centrosymmetric dimer. researchgate.net Two benzoic acid molecules are linked together by a pair of strong hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. This dimeric structure is the fundamental building block of the crystal lattice. researchgate.net

The crystal structure of benzoic acid is monoclinic. nih.gov The molecules are arranged in layers, with the hydrogen-bonded dimers held together by van der Waals forces. figshare.comresearchgate.net High-pressure X-ray diffraction studies have shown that this crystal structure is remarkably stable, with no major phase transitions observed up to approximately 18 GPa, although the lattice parameters decrease with increasing pressure. figshare.comresearchgate.net The phenyl ring and the carboxylic acid group are nearly coplanar, which facilitates efficient packing in the crystal. The introduction of a ¹³C isotope does not alter the chemical properties and therefore is not expected to change the crystal structure.

Crystallographic Data for Benzoic Acid
ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell. nih.gov
Space GroupP2₁/cDefines the specific symmetry operations within the crystal. nih.gov
Key Intermolecular InteractionO-H···O Hydrogen BondsForms centrosymmetric dimers. researchgate.net
Dominant Packing MotifDimer FormationThe primary supramolecular assembly in the crystal. researchgate.net

Co-crystallization is a technique used to combine two or more different molecules into a single, well-defined crystal lattice. mdpi.com Studies on benzoic acid and its derivatives have shown that it readily forms co-crystals with a variety of other molecules, particularly those containing complementary hydrogen bonding functionalities like N-containing bases or other carboxylic acids. rsc.orgacs.org

The robust hydrogen-bonding dimer of benzoic acid can sometimes be preserved in co-crystals, or it can be disrupted in favor of new hydrogen-bonding patterns with the co-former molecule. rsc.org For example, benzoic acid has been co-crystallized with compounds like piperazine, phenazine, and various substituted benzoic acids. rsc.orgacs.org These studies are crucial for understanding the principles of supramolecular chemistry and for designing new materials with tailored physical properties. The formation of these supramolecular assemblies is driven by a hierarchy of intermolecular interactions, including hydrogen bonds and π-π stacking. mdpi.comlookchem.com The ability of benzoic acid to form these ordered assemblies is a key aspect of its solid-state chemistry and has been explored in the context of materials science and pharmaceuticals. lookchem.comnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. vjst.vn Studies on benzoic acid, often at the B3LYP/6-311++G(2d,p) level of theory, have provided detailed information about its monomer and dimer forms. vjst.vnvjst.vn These calculations optimize the molecular geometry and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). vjst.vnuwosh.edu The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. vjst.vnvjst.vn

The electron density distribution, often visualized using Molecular Electrostatic Potential (MEP) surfaces, reveals the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). vjst.vnvjst.vn For benzoic acid, the highest electron density is concentrated around the oxygen atoms of the carboxylic group, as expected due to their high electronegativity. uwosh.edu Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular interactions, such as the strong hydrogen bonds that lead to the formation of benzoic acid dimers. vjst.vnvjst.vn In the dimer, a strong intermolecular hydrogen bond (O-H∙∙∙O) is formed with a calculated distance of approximately 1.637 Å. vjst.vn

Table 1: Selected Calculated Properties of Benzoic Acid Dimer (B3LYP/6-311++G(2d,p))

PropertyValueReference
Intermolecular H-bond distance (O-H∙∙∙O)1.637 Å vjst.vn
Electron Density (ρ(rc)) at H∙∙∙O bond critical point0.051 a.u. vjst.vn
Laplacian (∇²ρ(rc)) at H∙∙∙O bond critical point0.126 a.u. vjst.vn
Interaction Energy (CP-corrected)-81.7 kJ/mol researchgate.net

This interactive table summarizes key parameters calculated for the benzoic acid dimer, highlighting the strength of the hydrogen bonding.

Ab initio (from first principles) calculations are essential for predicting and interpreting spectroscopic data. These methods, which include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide results without reliance on empirical parameters. rsc.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (δ). ucl.ac.ukresearchgate.net Theoretical calculations of ¹H and ¹³C NMR shifts for benzoic acid show good agreement with experimental data, aiding in the assignment of peaks in the spectra. researchgate.netrsc.org For instance, the ¹³C NMR spectrum of benzoic acid displays five distinct signals, confirming the five unique carbon environments in the molecule (one for the carboxyl carbon, and four for the aromatic carbons due to symmetry). docbrown.info

Vibrational frequencies, corresponding to peaks in Infrared (IR) and Raman spectra, can also be accurately predicted. researchgate.netresearchgate.net Calculations on the benzoic acid monomer and its hydrogen-bonded dimer reveal how intermolecular interactions affect vibrational modes. researchgate.netresearching.cn For example, the C=O stretching frequency is significantly altered upon dimerization. researchgate.net Theoretical IR spectra of the benzoic acid dimer have been computed to understand the OH stretch region in detail. vjst.vn

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid

Carbon AtomExperimental (CDCl₃)Calculated (GIAO)Reference
Carboxyl (C=O)172.60Varies with method rsc.orgchemicalbook.com
C1 (ipso)129.39Varies with method rsc.orgchemicalbook.com
C2/C6 (ortho)130.28Varies with method rsc.orgchemicalbook.com
C3/C5 (meta)128.55Varies with method rsc.orgchemicalbook.com
C4 (para)133.89Varies with method rsc.orgchemicalbook.com

This interactive table compares experimentally measured ¹³C NMR chemical shifts for benzoic acid with values predicted by computational methods.

Conformational Analysis and Potential Energy Surface Mapping

Understanding the different shapes a molecule can adopt (conformers) and the energy associated with them is crucial for predicting its behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational landscape of molecules. ucl.ac.ukrsc.org MM methods, using force fields like the General Amber Force Field (GAFF), provide a computationally efficient way to model the molecule's potential energy surface. ucl.ac.uk MD simulations track the movement of atoms over time, providing insights into the dynamic behavior of the molecule in different environments, such as in solution or confined spaces. ucl.ac.ukrsc.orgrsc.org

Studies on benzoic acid derivatives have used MD to investigate self-association in various solvents, revealing that in apolar solvents, hydrogen-bonded dimers are the dominant species, while in polar, hydrogen-bond-accepting solvents, dimer formation is inhibited in favor of other associations like π–π stacking. ucl.ac.uk MD simulations have also been employed to study the aggregation of supercooled benzoic acid in confinement, showing that restricted geometries can increase viscosity and slow down molecular rotations. rsc.orgresearchgate.net

For substituted benzoic acids, such as 3-(azidomethyl)benzoic acid, computational conformational analysis has been used to understand the existence of different crystal forms (polymorphs), demonstrating that significant energy barriers can exist between the molecular arrangements found in different crystal structures. nih.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can identify stable molecules (energy minima), and transition states (saddle points), which are the highest energy points along a reaction pathway. libretexts.org

For benzoic acid, ab initio and DFT calculations have been used to map the PES for various processes, including photochemical reactions and proton transfer. researchgate.netnih.govrsc.org In the reaction of benzoic acid with hydroxyl (OH) radicals, calculations at the MPWB1K/6-31+G(d,p) level have identified transition states for both addition to the benzene (B151609) ring and hydrogen abstraction from the carboxylic acid group. nih.gov These calculations show that OH addition to the ring has a lower energy barrier (1.59 to 2.15 kcal mol⁻¹) compared to hydrogen abstraction. nih.gov

The PES for proton transfer within the benzoic acid dimer is another area of significant interest. rsc.orgarxiv.org Simulations show that applying high pressure shortens the O∙∙∙O distance between the carboxylic acid groups, which in turn lowers the energy barrier for the simultaneous transfer of two protons, a key step towards hydrogen-bond symmetrization. rsc.orgarxiv.org

Table 3: Calculated Energy Barriers for Reactions of Benzoic Acid with OH Radicals

Reaction PathwayPotential Barrier (kcal/mol)Reference
OH addition to ortho-position~3.30 rsc.org
OH addition to meta-position~2.40 rsc.org
OH addition to para-position~2.38 rsc.org
H-abstraction from -COOH~3.90 rsc.org

This interactive table presents the calculated activation energies for different pathways in the reaction between benzoic acid and the hydroxyl radical, as determined by transition state analysis.

Isotopic Effects on Reaction Kinetics and Thermodynamics

Isotopic substitution, such as replacing hydrogen (H) with its heavier isotope deuterium (B1214612) (D), can lead to measurable changes in reaction rates and equilibrium constants. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. libretexts.org The effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between the isotopically substituted bonds; the heavier isotope has a lower ZPVE, resulting in a stronger bond that is harder to break. libretexts.org

In the context of benzoic acid, isotopic effects are particularly relevant to the proton transfer process in its dimer and its acid dissociation in solution. icm.edu.pl The substitution of the carboxylic proton with deuterium (C₆H₅COOD) affects the thermodynamics of acid dissociation. icm.edu.pl

Isotopic substitution can also influence reaction kinetics. For example, in reactions involving the breaking of a C-H bond on the benzene ring, substituting that hydrogen with deuterium would be expected to slow the reaction down if that bond cleavage occurs in the rate-determining step (a primary KIE). libretexts.org The study of such effects in reactions like the oxidation of benzoic acid or its interaction with atmospheric radicals can provide crucial details about the transition state structure. mdpi.com For instance, studies on the Belousov-Zhabotinsky reaction, which can involve related organic acids, have shown that deuteration of reactants generally slows down reaction rates and can delay the onset of oscillations. mdpi.com

Kinetic Isotope Effects (KIE) in Proposed Mechanisms

The measurement and calculation of kinetic isotope effects (KIEs) serve as a powerful method for elucidating reaction mechanisms by providing information about the rate-limiting step. illinois.edunih.gov A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (kL/kH). rsc.org Changes in bonding to the isotopically substituted atom in the transition state are a primary cause of primary KIEs. nih.gov

Computational studies on the acid-catalyzed decarboxylation of benzoic acid derivatives provide a clear example of using carbon KIEs (¹²C/¹³C) to probe reaction pathways. In the case of 2,4-dimethoxybenzoic acid, the reaction is accelerated by a second protonation of the carboxyl group. nih.gov However, simple C-C bond breaking from this doubly protonated species is energetically unfavorable. nih.gov

Analysis of the evolved CO₂ by gas chromatography-isotope ratio mass spectrometry (GC-IRMS) revealed a ¹²k/¹³k value of 1.022. nih.gov While this value confirms that C-C bond cleavage is part of the rate-determining process, it is smaller than the typical intrinsic CKIEs for decarboxylation, which are usually above 1.03. nih.gov

Table 1: Carbon Kinetic Isotope Effects in the Decarboxylation of a Benzoic Acid Derivative nih.gov
ParameterValueSignificance
Experimental ¹²k/¹³k1.022Indicates C-C bond cleavage is part of the rate-limiting process.
Typical Intrinsic CKIE for Decarboxylation> 1.03The lower experimental value suggests a complex, multi-step mechanism.
Calculated Intrinsic CKIE for C-C Cleavage Step1.051Supports a model where C-C bond breaking is a key step, but other steps also influence the overall observed rate.

Thermodynamic Isotope Effects and Equilibrium Perturbations

Thermodynamic or equilibrium isotope effects (EIEs) refer to the differences in the distribution of isotopes between chemical species at thermodynamic equilibrium. youtube.com These effects arise because heavier isotopes typically have lower zero-point vibrational energies than their lighter counterparts, which can influence the equilibrium constant of a reaction (KL/KH). rsc.orgyoutube.com Factors such as bond strength and temperature can significantly influence the magnitude of EIEs. youtube.com

A prominent example in studies of benzoic acid involves the conformational isomerization between its Z (cis) and E (trans) forms. The Z form is significantly more stable and is the predominant conformation observed. comporgchem.com However, upon photolysis in a cryogenic matrix, the E form of deuterated benzoic acid can be observed. This E isomer is unstable and reverts to the Z form with a half-life of 12 minutes at both 11 K and 20 K. The lack of temperature dependence, combined with the massive difference in stability compared to the non-deuterated species, points to quantum tunneling as the isomerization mechanism. comporgchem.com

Computational modeling of this process supports the experimental findings. Calculations predicted a half-life of 2.8 hours for the deuterated E-isomer, whereas the half-life for the protonated E-isomer was calculated to be a mere 10⁻⁵ minutes. comporgchem.com This enormous isotope effect demonstrates a profound perturbation of the conformational equilibrium driven by isotopic substitution, explained by the significant difference in tunneling rates for deuterium versus protium. comporgchem.com

Table 2: Calculated Half-Lives for the E → Z Isomerization of Benzoic Acid comporgchem.com
IsotopologueCalculated Half-Life (t₁/₂)Isotope Effect
Benzoic acid (H)10⁻⁵ minutesA very large kinetic isotope effect, indicative of quantum tunneling.
Deuterated benzoic acid (D)2.8 hours

Molecular Modeling of Intermolecular Interactions and Self-Assembly

Molecular modeling has been instrumental in understanding the non-covalent interactions that govern the self-assembly of benzoic acid. In many environments, particularly in apolar solvents or the solid state, benzoic acid molecules readily form hydrogen-bonded dimers. figshare.comresearchgate.net Computational studies, often employing Density Functional Theory (DFT), have characterized these interactions in detail. researchgate.net

Beyond simple dimerization, research has shown that benzoic acid can engage in higher-order self-assembly. figshare.comresearchgate.net In toluene, for instance, the hydrogen-bonded dimers further associate into tetramers through aromatic stacking interactions. researchgate.net These solution-phase assemblies are significant as they can act as precursors to crystal nucleation, with both dimer and tetramer motifs being preserved in the final crystal structure. figshare.comresearchgate.net

Molecular dynamics (MD) simulations using force fields like the General Amber Force Field (GAFF) have been used to investigate the behavior of benzoic acid derivatives in various solvents. ucl.ac.uk These simulations show that in apolar solvents, the formation of conventional hydrogen-bonded dimers is favored. Conversely, in polar, hydrogen-bond-accepting solvents like DMSO or acetonitrile, the solvent molecules interact with the carboxylic acid group, inhibiting dimer formation and favoring π-π stacked arrangements. ucl.ac.uk

Table 3: Computational Methods in the Study of Benzoic Acid Self-Assembly
Computational MethodFocus of InvestigationKey Findings
Density Functional Theory (DFT)Structure and energetics of monomers and dimers. researchgate.netmdpi.comCharacterizes the geometry and stability of hydrogen-bonded dimers.
Molecular Dynamics (MD) SimulationsBehavior in solution and self-association pathways. ucl.ac.ukReveals the influence of solvent polarity on the competition between hydrogen bonding and π-stacking.
Symmetry-Adapted Perturbation Theory (SAPT)Decomposition of intermolecular interaction energies. mdpi.comQuantifies the contribution of electrostatic, dispersion, and other forces to molecular association.

Chemical Reactivity, Derivatization, and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions of the Cyclic Core

The reactivity of the aromatic core of (4-13C)cyclohexatrienecarboxylic acid is dominated by the electronic influence of the carboxylic acid group. This group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609).

Electrophilic Aromatic Substitution: The carboxyl group is a meta-directing group in electrophilic aromatic substitution (EAS) reactions. quora.comwikipedia.orgdoubtnut.com Through resonance, the carboxyl group withdraws electron density from the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. quora.com Consequently, reactions such as nitration, halogenation, and sulfonation occur predominantly at the C-3 and C-5 positions. youtube.comdoubtnut.com For example, the bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide yields m-bromobenzoic acid. youtube.com It is noteworthy that Friedel-Crafts reactions (both alkylation and acylation) typically fail with benzoic acid due to the strong deactivation of the ring and the reaction of the catalyst with the carboxyl group. doubtnut.com

Directed C-H Functionalization: In contrast to classic EAS, modern transition-metal-catalyzed C-H activation reactions have enabled functionalization at the ortho-position. scispace.com Using the carboxylate group as an internal directing group, catalysts based on palladium, rhodium, or ruthenium can selectively activate the C-H bonds at the C-2 and C-6 positions. scispace.comnih.gov For instance, ruthenium catalysts can facilitate the ortho-allylation of benzoic acids. nih.gov This powerful strategy provides complementary regioselectivity to traditional methods.

Stereoselectivity is generally not a factor in direct substitutions on the planar aromatic ring but becomes critical in subsequent reactions of the introduced functional groups or in reactions that break the ring's aromaticity.

The presence of the 13C isotope at the C-4 position is instrumental for mechanistic studies. While the label does not alter the chemical reactivity, it acts as an immutable tracer.

In a standard meta-electrophilic substitution, the 13C label at the C-4 position would be retained at the same position in the final product, m-substituted (4-13C)benzoic acid. Analysis by 13C NMR would show a signal corresponding to the labeled carbon, confirming its location and ruling out any skeletal rearrangement or scrambling during the reaction. docbrown.info

This labeling strategy is particularly valuable for investigating reactions where intermediates like benzyne (B1209423) or other symmetrical species might be proposed. If a reaction proceeded through an intermediate where the C-1/C-4 axis of symmetry was lost, the 13C label could potentially "scramble" to other positions on the ring. The detection of the 13C atom at any position other than C-4 in the product would provide definitive evidence for such a mechanism. Isotopic labeling schemes are crucial for providing a quantitative interpretation of reaction pathways and dynamics. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxyl group itself is the site of numerous important chemical transformations.

The carboxylic acid can be converted into a variety of important derivatives, including esters, amides, and alcohols.

Esterification: Benzoic acid can be converted to its corresponding esters via the Fischer esterification reaction, which involves heating the acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org Isotope-labeling experiments (using 18O) have confirmed the mechanism where the alcohol's oxygen atom acts as the nucleophile, attacking the carboxylic carbon, and the hydroxyl group of the carboxylic acid is ultimately lost as water. libretexts.org

Amidation: The direct reaction of benzoic acid with an amine is often inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgwikipedia.org To facilitate amide bond formation, the carboxylic acid is typically "activated." Common methods include conversion to a highly reactive acyl chloride using thionyl chloride (SOCl2), followed by reaction with the amine. wikipedia.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as boric acid or titanium tetrachloride (TiCl4) can be used to promote the direct condensation of the acid and amine. nih.govresearchgate.net

Reduction: The carboxyl group is resistant to reduction by mild agents like sodium borohydride. quora.com However, it can be reduced to a primary alcohol (benzyl alcohol) using powerful reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.orgquora.comembibe.com More selective reagents like borane (B79455) (BH3) can also be used and have the advantage of reducing carboxylic acids faster than other functional groups, such as nitro groups. libretexts.org Catalytic hydrogenation over specific catalysts like Pt/SnO2 also achieves this transformation under milder conditions than some other methods. qub.ac.uk

Table of Common Carboxylic Acid Transformations

Transformation Reagent(s) Product Typical Conditions
Esterification Alcohol (e.g., Methanol), H+ catalyst Methyl Benzoate (B1203000) Reflux

| Amidation | 1. SOCl2 2. Amine (e.g., Aniline) | Benzamide Derivative | Two-step process | | Amidation | Amine, DCC or Boric Acid | Benzamide Derivative | One-pot condensation | | Reduction | LiAlH4, then H3O+ | Benzyl Alcohol | Anhydrous ether | | Reduction | BH3·THF, then H3O+ | Benzyl Alcohol | THF solvent |

Decarboxylation, the removal of the carboxyl group as CO2, typically requires harsh conditions for benzoic acid, such as heating in the presence of copper salts. wikipedia.orgrsc.org Modern methods, such as photoredox-catalyzed decarboxylative hydroxylation, can achieve this transformation under milder conditions to yield phenols. nih.gov

Isotopic labeling is fundamental to understanding decarboxylation mechanisms. Studies using benzoic acid labeled with 13C at the carboxyl carbon ([7-13C]benzoic acid) allow for the direct tracking of the carboxyl group's fate by detecting the formation of 13CO2. nih.gov

The use of a ring-labeled substrate like (4-13C)cyclohexatrienecarboxylic acid provides complementary information. In a straightforward decarboxylation to form benzene, the 13C label remains on the aromatic ring, yielding (1-13C)benzene. If the reaction were to proceed via a symmetric intermediate like benzyne, scrambling of the label could occur. For instance, in the decarboxylation of anthranilic acid (2-aminobenzoic acid), the absence of a significant carbon kinetic isotope effect when using a 13C-carboxyl label suggests that C-C bond cleavage is not the rate-determining step of the reaction. researchgate.net Similar studies with the 4-13C labeled compound could probe whether the ring itself is involved in the rate-limiting step.

Cycloaddition and Rearrangement Reactions Involving the Cyclohexatriene Moiety

Due to the high stability conferred by aromaticity, the benzene ring (cyclohexatriene moiety) of benzoic acid does not readily undergo cycloaddition or rearrangement reactions under normal conditions. Such transformations require significant energy input or specific catalytic systems to overcome the aromatic stabilization energy.

Cycloaddition Reactions:

Photochemical Cycloadditions: The aromatic ring can undergo [2+2] photocycloaddition reactions with alkenes when irradiated with UV light, often requiring specific substituents to shift the absorption wavelength. ias.ac.innih.gov These reactions break the aromaticity and can form complex, strained polycyclic structures.

Transition-Metal Catalyzed Cycloadditions: Transition metals can catalyze the formal [2+2+2] cycloaddition of alkynes to form substituted benzene rings, a powerful method for ring synthesis. nih.gov Dearomatizing [2+3] cycloadditions on unactivated benzene derivatives have also been achieved using hypervalent iodine reagents. rsc.org

Rearrangement Reactions:

Skeletal rearrangements of the benzene ring itself are rare. However, functionalized derivatives of benzoic acid can undergo significant rearrangements. For example, the microbial dihydroxylation of benzoic acid by certain bacteria produces a non-aromatic cis-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid. acs.org This versatile intermediate can then undergo a variety of novel oxidative and rearrangement reactions, providing access to highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives. acs.org The Benzilic Acid Rearrangement is a well-known named reaction but applies to 1,2-diketones, not directly to benzoic acid. quora.comlibretexts.org

Catalytic Transformations and Ligand Development

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. Benzoic acid derivatives are valuable substrates in a variety of metal-catalyzed reactions.

Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N)

Transition-metal catalysis has revolutionized the functionalization of otherwise inert C-H bonds. researchgate.net The carboxylate group of benzoic acids can act as an effective directing group, enabling the selective functionalization of the ortho-C-H bond. This strategy avoids the need for pre-functionalization of the starting material, making synthetic routes more efficient. researchgate.netnih.gov

A notable example is the cobalt-catalyzed coupling of benzoic acids with various unsaturated partners like alkynes, styrenes, and 1,3-dienes. nih.govnih.gov This method allows for the construction of complex cyclic structures from readily available benzoic acids. The reaction typically employs a cobalt(II) catalyst, a base, and an oxidant. nih.gov

Table 1: Examples of Cobalt-Catalyzed Coupling of Benzoic Acid Derivatives with Styrenes nih.gov

Benzoic Acid DerivativeStyrene DerivativeProduct Yield
p-Toluic acidStyrene67%
p-Toluic acidm-Bromostyrene71%
p-Toluic acido-Chlorostyrene48%
Benzoic acidStyreneGood
4-Methoxybenzoic acidStyreneGood
4-Chlorobenzoic acidStyreneGood

Other transition metals like palladium and nickel are also widely used for cross-coupling reactions to form C-C and C-N bonds, although these often involve converting the carboxylic acid to a more reactive derivative first. tcichemicals.com More recently, visible-light-induced photoredox catalysis has been used for the coupling of benzoic acid derivatives with alkenes. acs.org

Asymmetric Catalysis with Chiral (4-13C)Cyclohexatrienecarboxylic Acid Derivatives

Asymmetric catalysis aims to produce enantiomerically enriched products using chiral catalysts. Chiral carboxylic acids have emerged as effective Brønsted acid organocatalysts. nih.govrsc.org Their acidity is generally intermediate between that of hydrogen-bond donors (like thioureas) and stronger phosphoric acids, allowing them to activate a unique set of substrates. rsc.org

While the specific compound "(4-13C)cyclohexatrienecarboxylic acid" is not documented, the principle involves using a chiral benzoic acid derivative as the catalyst. The chirality can stem from stereocenters on substituents attached to the aromatic ring. These chiral catalysts can protonate substrates like imines, activating them toward nucleophilic attack in a stereocontrolled manner.

Table 2: Applications of Chiral Brønsted Acids in Asymmetric Catalysis nih.gov

Reaction TypeCatalyst ClassSubstrate Activated
Mannich-type ReactionChiral Phosphoric AcidsImine
Friedel-Crafts ReactionChiral Phosphoric AcidsImine
Pictet-Spengler ReactionChiral Phosphoric AcidsImine
Biginelli ReactionChiral Phosphoric AcidsImine/Carbonyl
Aza-Baylis-Hillman ReactionChiral Carboxylic AcidsImine

Furthermore, chiral ligands derived from benzoic acid can be coordinated to a metal center. In such cases, the metal acts as a Lewis acid to activate the substrate, while the chiral ligand environment dictates the stereochemical outcome of the reaction. acs.org The development of ligands that are both effective and derived from simple starting materials is a continuous goal in catalysis. researchgate.net

Applications in Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The structure of benzoic acid serves as a fundamental scaffold in the construction of more complex chemical entities. preprints.orgresearchgate.net It is a key starting material or intermediate in the synthesis of a wide array of organic compounds, including numerous naturally occurring substances and their synthetic analogs. preprints.orgnih.gov

In nature, benzoic acid and its derivatives are crucial intermediates in the biosynthesis of a multitude of secondary metabolites in both plants and microorganisms. wikipedia.orgnih.gov Plants utilize benzoic acid as a precursor for defensive compounds, growth regulators, and molecules that attract pollinators. purdue.edu The biosynthesis of benzoic acid in plants can occur through several pathways, including one that mirrors the β-oxidation of fatty acids, starting from cinnamic acid. purdue.edu

The aminobenzoate regioisomers (ortho-, meta-, and para-) are building blocks for a diverse range of microbial natural products. nih.gov For instance, anthranilate (ortho-aminobenzoate) is a key precursor in the biosynthesis of tryptophan and various alkaloids. nih.gov The benzoic acid moiety is a core structural element in many valuable natural products. researchgate.netnih.gov Notable examples include:

Vanillin: A widely used flavoring agent. preprints.orgresearchgate.net

Gallic acid: Known for its antioxidant properties. preprints.orgresearchgate.net

Syringic acid: An antimicrobial compound. preprints.orgresearchgate.net

The biosynthesis pathways in plants are complex, involving a network of parallel and intersecting routes across different subcellular compartments to produce these specialized metabolites. nih.gov

The benzoic acid scaffold is extensively utilized as a starting material in the synthetic production of a wide variety of bioactive molecules and their analogs. preprints.orgresearchgate.net Its utility spans the creation of pharmaceuticals, agrochemicals, and other fine chemicals. google.com For example, cyclohexanecarboxylic acid, produced by the hydrogenation of benzoic acid, is a raw material for derivatives used as insecticides and inhibitors for tumors, allergies, and rheumatism. google.com

In medicinal chemistry, the late-stage functionalization of complex benzoic acid derivatives is a key strategy for accelerating drug discovery. nih.gov Direct C-H amination of the benzoic acid ring allows for rapid access to amino-functionalized analogs and drug conjugates. nih.gov This approach has been used to modify drug-like molecules without the need for pre-functionalization. nih.gov

Specific examples of synthetic derivatives and analogs originating from benzoic acid include:

Sulfamoyl Benzoic Acid (SBA) Analogues: These have been designed and synthesized as specific agonists for lysophosphatidic acid (LPA) receptors, which are targets for treating conditions like gut inflammation. nih.gov

Cyclohexene Carboxylic Acid Derivatives: Synthesized from butanoic acid, these compounds have been investigated for their potential antitumor activities. researchgate.net

Trans-4-amino-1-cyclohexanecarboxylic acid derivatives: These are useful intermediates in the synthesis of optically active compounds and active pharmaceutical ingredients, such as Janus kinase inhibitors. google.com

The following table highlights some benzoic acid derivatives and their synthetic applications.

Derivative/Analog ClassStarting MaterialApplication/SignificanceCitations
Cyclohexanecarboxylic acidBenzoic acidRaw material for insecticides, tumor inhibitors google.com
Ortho-aminated benzoic acidsBenzoic acid derivativesLate-stage functionalization for drug discovery nih.gov
Sulfamoyl benzoic acid analoguesSubstituted benzoic acidsSpecific agonists of LPA2 receptor nih.gov
Cyclohexene carboxylic acid derivativesButanoic acidInvestigated for antitumor activity researchgate.net
Trans-4-amino-1-cyclohexanecarboxylic acid4-Aminobenzoic acid derivativesIntermediates for active pharmaceutical ingredients google.com

Precursor for Advanced Materials and Polymers

Benzoic acid's chemical properties make it an important precursor for the synthesis of advanced materials and polymers. acs.org It can function both as a monomer incorporated into a polymer backbone and as a catalyst to facilitate polymerization reactions. rsc.orgacs.org

Benzoic acid and its derivatives are employed in various polymerization processes. It has been utilized as an organocatalyst for the ring-opening polymerization (ROP) of cyclic esters and N-carboxyanhydrides (NCAs). rsc.orgchemrxiv.org

A notable application is the use of benzoic acid as a simple, thermostable organocatalyst for the solvent-free ring-opening (co)polymerization of L-lactide (L-LA) and ε-caprolactone (CL). rsc.org This method produces well-defined aliphatic polyesters and statistical copolyesters. rsc.org The process operates through a bifunctional mechanism where the catalyst activates both the monomer and the propagating chain end via hydrogen bonding. rsc.orgacs.org Density functional theory (DFT) calculations have shown that this dual activation is crucial for achieving truly statistical copolymers of L-LA and CL, monomers that otherwise have a high reactivity difference. acs.org

Furthermore, benzoic acid has been shown to catalyze the ROP of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA), accelerating the polymerization rate and enabling the synthesis of well-controlled, high molecular weight polysarcosine (pSar). chemrxiv.org It also participates in multicomponent reactions, such as the Ugi four-component reaction (U-4CR), for the synthesis of polymers like polypeptoids. researchgate.net

The table below summarizes key polymerization reactions involving benzoic acid.

Polymerization TypeMonomersRole of Benzoic AcidResulting PolymerCitations
Ring-Opening (Co)polymerizationL-lactide (L-LA), ε-caprolactone (CL)OrganocatalystAliphatic polyesters (PLLA, PCL), Statistical Copolyesters rsc.orgacs.org
Ring-Opening PolymerizationSarcosine N-carboxyanhydride (Sar-NCA)CatalystPolysarcosine (pSar) chemrxiv.org
Ugi Four-Component ReactionBenzoic acid, amine, aldehyde, isocyanideMonomer/ReactantPolypeptoids researchgate.net

The molecular structure of benzoic acid is conducive to the formation of ordered structures through self-assembly, driven by noncovalent interactions. researchgate.netfigshare.com This process is fundamental to supramolecular chemistry, which focuses on creating complex, functional assemblies from molecular components. researchgate.net

In solution, benzoic acid molecules readily form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.netfigshare.com These dimers can then further organize into higher-order assemblies, such as tetramers, through aromatic π-π stacking interactions between the benzene (B151609) rings. researchgate.netfigshare.com This hierarchical self-association process, where hydrogen bonding directs the initial dimerization and aromatic interactions drive further aggregation, is a key principle in forming supramolecular structures. researchgate.net The resulting architectures, from simple dimers to more complex aggregates, are preserved in the final crystal structure. figshare.com

The ability to form these well-defined structures makes benzoic acid and its derivatives valuable building blocks in materials design. researchgate.net The principles of self-assembly, including hydrogen bonding and π–π stacking, are leveraged to construct functional materials and supramolecular polymers, which mimic biological systems in their structural organization and potential for dynamic, responsive behavior. researchgate.netnih.gov The fabrication of nanostructures with specific topologies, such as toroids and spirals, can be achieved through the self-assembly of designed molecular building blocks, a field known as nanoarchitectonics. rsc.org

Ligand Design in Coordination Chemistry and Catalysis

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry due to the versatile coordinating ability of the carboxylate group. uab.catajol.info This has led to the synthesis of a vast range of metal-organic complexes, including supramolecular coordination compounds and coordination polymers with diverse structures and applications. uab.cat Benzoic acid also plays a significant role as a catalyst or co-catalyst in various organic reactions. nih.govrsc.org

As a ligand, the carboxylate group of benzoic acid can coordinate to metal ions in several modes, such as monodentate, bidentate chelate, and bidentate bridged. uab.catmdpi.com This flexibility allows for the construction of mono-, di-, poly-, and polymeric coordination complexes. uab.cat It has been used to form complexes with a variety of metals, including:

Zinc(II) and Cadmium(II): Forming varied structures with different coordination numbers and geometries, leading to materials with interesting photochemical properties. uab.cat

Europium(III): Creating mononuclear complexes where the benzoic acid ligand acts as an "antenna," absorbing UV radiation and transferring the energy to the metal ion, resulting in luminescence. mdpi.com

Lanthanides (e.g., Pr, Nd, Sm, Tb): Forming coordination polymers whose final structures can be modulated by reaction temperature. ajol.info

Complexes with Triazole-Functionalized Benzoic Acid: Ligands like 3,5-bis(triazol-1-yl) benzoic acid and 2,4-bis-(triazol-1-yl)-benzoic acid combine N-donors from the triazole rings and O-donors from the carboxylate group to create metal-organic frameworks (MOFs) with sensing capabilities for ions and antibiotics. acs.orgnih.gov

In catalysis, benzoic acid can act as a molecular catalyst or an organocatalyst. nih.govacs.org It has been employed in:

Cycloolefin Epoxidation: Benzoic acid serves as an electrode-regenerated molecular catalyst, where it is converted to peroxybenzoic acid at an anode to perform epoxidation. nih.govacs.org

Rearrangement of Allylic Alcohols: As a mild catalyst, its acidity can be tuned by using substituted derivatives to efficiently catalyze the isomerization of allylic alcohols. acs.org

Michael Reactions: It acts as a co-catalyst, for example, in the reaction of pentanal and nitrostyrene, where it activates the primary catalyst through hydrogen bonding. rsc.org

Fischer Esterification: In the presence of a strong acid catalyst like sulfuric acid, benzoic acid reacts with alcohols such as methanol (B129727) to form the corresponding ester, methyl benzoate (B1203000). ucla.edu

Compound Index

Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. Carboxylic acids are among the most common organic linkers used in MOF synthesis due to their strong and versatile coordination with metal centers. researchgate.netalfa-chemistry.com The geometry and chemical properties of the carboxylic acid linker are critical in determining the resulting MOF's topology, porosity, and functional properties. alfa-chemistry.comcd-bioparticles.net

While the direct use of (413C)cyclohexatrienecarboxylic acid to synthesize a specific MOF is not prominently documented in the literature, the incorporation of isotopically labeled linkers is a critical technique for understanding the behavior and function of these complex materials. For instance, isotopic labeling allows researchers to probe the role of the linker in catalytic processes that occur within the MOF's pores.

In an analogous study, ¹⁵N isotopic labeling was used in conjunction with ¹H NMR spectroscopy to precisely trace the nitrogen source in the electrocatalytic reduction of nitrate (B79036) to ammonia (B1221849) within a cobalt-based MOF. acs.org This approach definitively confirmed that the ammonia produced originated from the nitrate substrate. Similarly, incorporating a ¹³C-labeled linker like this compound would enable the unambiguous tracking of the linker's fate during synthesis, guest binding, or catalytic turnover using techniques such as solid-state NMR and mass spectrometry. This provides invaluable insight into reaction mechanisms, linker stability, and guest-framework interactions that are otherwise difficult to obtain. numberanalytics.com

The functionalization of linkers is a key strategy for tuning MOF properties. nih.gov The use of an isotopically labeled building block like this compound would be instrumental in studying the electronic and structural effects of these modifications on the framework's catalytic or adsorption capabilities. nih.govacs.org

Table 1: Representative Carboxylic Acid Linkers in MOF Synthesis

Linker NameCommon AbbreviationMOF Examples
1,3,5-Benzenetricarboxylic acidH₃BTCHKUST-1, MIL-100
Terephthalic acid (1,4-Benzenedicarboxylic acid)H₂BDCMOF-5, UiO-66
2-Aminoterephthalic acidBDC-NH₂IRMOF-3
4,4',4''-Benzene-1,3,5-triyl-tribenzoic acidH₃BTBMOF-177, MUV-12

This table showcases common, non-labeled carboxylic acid linkers to illustrate the types of structures where an isotopically labeled analogue could be used for mechanistic studies.

Development of Novel Catalytic Systems

Isotopic labeling is a cornerstone technique for elucidating reaction mechanisms, which is fundamental to the design and optimization of novel catalytic systems. numberanalytics.com The incorporation of a ¹³C label into a molecule like benzoic acid allows researchers to trace the path of carbon atoms through a catalytic cycle, providing direct evidence for proposed intermediates and transition states.

While specific catalytic systems employing this compound as the primary component are not widely reported, the principles are well-established in catalysis research. For example, catalytic platforms have been developed for the express purpose of creating isotopically labeled carboxylic acids using feedstocks like ¹³CO₂. acs.org In one such system, a nickel catalyst facilitates a decarboxylation/carboxylation sequence to efficiently incorporate ¹³C into a wide range of carboxylic acids under mild conditions. acs.org

Furthermore, carboxylic acids can be used as substrates in metallaphotoredox catalysis to generate alkyl radicals for various bond-forming reactions. colab.ws Studying these reactions with a ¹³C-labeled acid would allow for precise tracking of the carboxyl group's departure and the subsequent reactions of the resulting radical fragment.

MOFs themselves are increasingly used as platforms for catalysis, where the framework can isolate active sites, influence transition states, and enhance selectivity. acs.org A ¹³C-labeled linker within a catalytically active MOF would serve as an ideal spectroscopic probe to monitor changes in the framework or the linker itself during the catalytic process, helping to distinguish between a passive structural role and active participation in the reaction.

Table 2: Examples of Isotopic Labeling in Catalysis Research

IsotopeLabeled Compound/SubstrateCatalytic Process StudiedAnalytical Technique
¹³CVarious Carboxylic AcidsNickel-catalyzed carboxylationNMR, Mass Spectrometry
¹⁵N¹⁵NO₃⁻Electrocatalytic nitrate reduction in a MOFNMR Spectroscopy
¹³C¹³CBr₄Corey-Fuchs reaction for alkyne synthesisNMR Spectroscopy
¹³CH¹³COONaPalladium-catalyzed hydroxycarbonylationNMR, Mass Spectrometry

Probes for Reaction Monitoring and Mechanistic Elucidation (non-biological systems)

The most direct and powerful application of this compound is as a molecular probe for monitoring reaction progress and unraveling complex chemical mechanisms in non-biological systems. The ¹³C nucleus has a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. While natural abundance ¹³C NMR is a standard technique, the signal is weak due to the low natural abundance of ¹³C (~1.1%). By using a molecule selectively enriched with ¹³C, the sensitivity of NMR detection for that specific carbon position is dramatically enhanced. nih.gov

This allows for a range of analytical applications:

Reaction Monitoring: The transformation of this compound into a product can be monitored in real-time by observing the disappearance of the reactant's characteristic ¹³C NMR signal and the appearance of a new signal for the product at a different chemical shift. acs.org This provides precise kinetic data and can help identify reaction intermediates that may accumulate in the reaction mixture.

Mechanistic Studies: The ¹³C label acts as a tracer. If the carboxylic acid group is involved in a rearrangement or fragmentation, the position of the label in the final products can be determined, providing conclusive evidence for a particular reaction pathway. For example, methods for synthesizing ¹³C-labeled carboxylic acids are valuable because these labeled compounds are indispensable tools for tracking molecular transformations. mdpi.comnih.gov

Mass Spectrometry: In mass spectrometry, the ¹³C label increases the mass of the molecule or a fragment by one unit compared to its unlabeled counterpart. acs.org This mass shift allows for the clear differentiation between molecules that have and have not undergone a specific reaction, and it is invaluable in "pulse-chase" style experiments to track the flow of material through a system. Isotope-coded derivatization reagents are often used to improve quantification and detection in mass spectrometry. colab.wsacs.orgresearchgate.net

The synthesis of ¹³C-labeled carboxylic acids is a key area of research precisely because of their utility as probes. mdpi.comrsc.org For example, ¹³C-labeled p-toluic acid has been synthesized from p-iodotoluene using sodium formate (B1220265) (H¹³COONa) as a safe, solid source of ¹³CO for palladium-catalyzed carbonylation reactions. mdpi.com This demonstrates the demand for isotopically pure aromatic carboxylic acids for use in mechanistic and metabolic studies.

Biological and Mechanistic Probes Non Clinical Focus

Tracing Metabolic Pathways in Isolated Systems or Model Organisms

The fate of a molecule within a metabolic network can be effectively traced by introducing a ¹³C-labeled version and monitoring the subsequent incorporation of the label into downstream metabolites. This approach is fundamental to discovering and confirming biosynthetic pathways in various organisms.

Isotopically labeled (413C)cyclohexatrienecarboxylic acid (specifically, ¹³C-labeled benzoic acid) has been instrumental in elucidating the biosynthetic origins of various natural products in microorganisms. In these experiments, the labeled precursor is introduced into the growth medium of the organism. After a period of incubation, metabolites are extracted, and the location of the ¹³C label is determined, typically by mass spectrometry or NMR, revealing its role as a biosynthetic building block.

For instance, feeding studies using [1-¹³C]-, [7-¹³C]-, or [U-¹³C₆]-labeled benzoic acid have confirmed its role as a direct precursor in the biosynthesis of secondary metabolites. Research has shown that the benzoyl-CoA moiety, derived from benzoic acid, is a key intermediate in the formation of polyketide and non-ribosomal peptide natural products. In the biosynthesis of the antifungal compound andrastin A in Penicillium roqueforti, feeding experiments with [7-¹³C]benzoic acid demonstrated its incorporation into the benzoyl group of the final molecule. Similarly, studies in the bacterium Streptomyces sp. KCTC 9449 used ¹³C-labeled benzoic acid to confirm its role as the starter unit for the biosynthesis of the anthelminthic agent antimycin A.

Table 1: Examples of Biosynthetic Pathway Elucidation using ¹³C-Labeled Benzoic Acid

OrganismNatural ProductLabeled PrecursorKey Finding
Penicillium roquefortiAndrastin A[7-¹³C]benzoic acidConfirmed benzoic acid as the direct precursor for the benzoyl moiety of andrastin A.
Streptomyces sp. KCTC 9449Antimycin A[1-¹³C]benzoic acidDemonstrated that benzoic acid serves as the starter unit in antimycin biosynthesis.
Sorangium cellulosumChivosazol[1-¹³C]benzoic acidEstablished benzoic acid as the biosynthetic origin of the benzoyl-CoA starter unit.
Xenorhabdus nematophilaXenocoumacin[¹³C₇]benzoic acidShowed direct incorporation of the intact benzoate (B1203000) ring into the xenocoumacin structure.

The use of ¹³C-labeled substrates is a cornerstone of mechanistic enzymology. By placing a heavy isotope at a specific position in a molecule like this compound, researchers can measure kinetic isotope effects (KIEs) to probe the rate-limiting steps of an enzymatic reaction. If the bond to the ¹³C atom is broken or its bonding environment is altered in the transition state of the rate-determining step, a change in the reaction rate will be observed compared to the unlabeled substrate.

This technique has been applied to enzymes that metabolize benzoic acid and its derivatives. For example, benzoate 1,2-dioxygenase, an enzyme that initiates the aerobic degradation of benzoate, has been studied using labeled substrates. By analyzing the reaction with carboxyl-¹³C-labeled benzoate, researchers can gain insights into the binding and activation of the carboxylate group within the enzyme's active site. Furthermore, studies on 4-hydroxybenzoate (B8730719) 3-hydroxylase, an enzyme involved in the degradation of aromatic compounds, have utilized ¹³C-labeled substrates to delineate the mechanism of aromatic hydroxylation, a critical reaction in biochemistry and bioremediation.

Ligand-Biomolecule Binding Studies (in vitro, academic focus)

Understanding how a ligand binds to its biological target, such as a protein receptor or enzyme, is crucial for fundamental biochemistry. Isotopic labeling provides a powerful, non-invasive method for mapping these interactions at atomic resolution.

Isotope-edited NMR spectroscopy is a sophisticated technique used to study the interaction between a ligand and a biomolecule. If this compound is used as a ligand, its ¹³C label acts as a specific probe. In one common approach, known as Saturation Transfer Difference (STD) NMR, signals are observed only from the protons of the ligand that are in close proximity to the receptor. When a ¹³C-labeled ligand is used, heteronuclear NMR experiments like ¹H-¹³C HSQC can be employed. Changes in the chemical shifts of the ¹³C atom and its attached protons upon binding to a protein receptor can identify the specific parts of the ligand involved in the interaction.

This method has been used to map the binding of benzoate derivatives to various protein targets. For example, studies on bacterial transcriptional regulators that are activated by aromatic compounds have used ¹³C-labeled benzoate to confirm the binding mode and identify key amino acid residues in the binding pocket responsible for recognition.

X-ray crystallography provides a static, high-resolution three-dimensional picture of a ligand bound within the active site of a protein. While crystallography does not directly detect the isotopic label, it is often used in conjunction with other techniques like NMR. A crystal structure can validate the binding mode suggested by isotope-edited NMR studies.

Numerous crystal structures have been solved for proteins bound to benzoic acid or its analogs. For instance, the crystal structure of benzoate-bound rhodopsin, a G-protein coupled receptor, revealed how the carboxylate group of the ligand forms a salt bridge with a key lysine (B10760008) residue, anchoring it within the binding pocket. Such structures provide a precise map of all the non-covalent interactions—hydrogen bonds, salt bridges, and van der Waals contacts—that stabilize the ligand-receptor complex. These structural insights are invaluable for understanding the basis of molecular recognition.

Table 2: Representative Protein Data Bank (PDB) Entries for Benzoate-Bound Proteins

PDB IDProteinResolution (Å)Finding
1C0ZBenzoate-Bound Rhodopsin2.45Shows benzoate forming a salt bridge with Lys296 in the retinal binding pocket.
3K22MarR Transcriptional Regulator2.10Illustrates how benzoate binds and induces a conformational change leading to gene activation.

Use as a Chemical Probe for Cellular Processes (excluding human trials)

Beyond tracing specific biosynthetic pathways, labeled molecules like this compound can be used as chemical probes to monitor broader cellular processes in vitro. By introducing the ¹³C-labeled compound into cell cultures or isolated organelles, researchers can track its uptake, metabolism, and impact on cellular networks through metabolomics analysis.

This approach, known as ¹³C-flux analysis, allows for the quantification of metabolic rates through different pathways. For example, introducing ¹³C-labeled benzoate to a microbial culture can help quantify the flux of carbon through aromatic degradation pathways versus its incorporation into biomass. This provides a dynamic view of how cells adapt their metabolism in response to environmental nutrients and stressors. Such studies are critical for metabolic engineering efforts, where the goal is to optimize the production of valuable chemicals or enhance the degradation of pollutants.

Imaging Agents for Biochemical Pathways in non-human models

Derivatives of cyclohexatrienecarboxylic acid have been successfully adapted for use as imaging agents, particularly in the field of positron emission tomography (PET). PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative visualization of biological processes in living subjects. nih.govnih.gov By incorporating a positron-emitting radionuclide into a benzoic acid derivative, researchers can create radiotracers that target specific biological pathways or molecules.

A prominent example is the use of 4-[¹⁸F]fluorobenzoic acid as a prosthetic group for the radiolabeling of peptides and other biomolecules. The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter for PET due to its convenient half-life and low positron energy. mdpi.com The 4-[¹⁸F]fluorobenzoyl group can be readily conjugated to a molecule of interest, such as a peptide that specifically binds to a cell surface receptor. This strategy creates a targeted imaging probe that can visualize the distribution and density of that receptor in vivo.

In a notable study, 4-[¹⁸F]fluorobenzoic acid was used to label a peptide targeting the αvβ6 integrin, a receptor that is often overexpressed in various cancers. nih.gov The resulting radiotracer, an [¹⁸F]fluorobenzoyl-peptide conjugate, was evaluated in nude mice bearing tumor xenografts. PET imaging with this probe allowed for clear visualization of the tumors, demonstrating its utility in mapping the expression of αvβ6 integrin in a non-human cancer model. nih.gov This approach highlights how a simple, modified cyclohexatrienecarboxylic acid can serve as a critical component of a sophisticated imaging agent to probe biochemical markers in disease models.

The metabolic fate of these probes is a key consideration. Studies comparing different radiolabeling strategies have shown that the choice of the prosthetic group, such as the fluorobenzoyl moiety, can influence the polarity and clearance profile of the resulting metabolites, which in turn affects image quality and interpretation. nih.gov

Table 1: Research Findings for Cyclohexatrienecarboxylic Acid-Based Imaging Agents
DerivativeImaging ModalityTarget/ApplicationNon-Human ModelKey FindingCitation
4-[¹⁸F]Fluorobenzoic acid (used as a prosthetic group)PETαvβ6 Integrin ImagingNude mice with tumor xenograftsSuccessfully used to radiolabel a targeting peptide, enabling clear in vivo visualization of tumors expressing the target integrin. nih.gov
2-Aminobenzoic acid (Anthranilic acid)FluorescenceLatent fingerprint detection (as a sublimation dye)N/A (Ex vivo application)Identified as a potential luminescent dye for forensic applications, showcasing the fluorogenic properties of benzoic acid derivatives. umich.edu

Activity-Based Probes for Enzyme Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that employs chemical probes to characterize the functional state of enzymes directly within their native environment. nih.govmdpi.comnih.gov Unlike methods that measure protein or mRNA levels, ABPP uses probes that covalently modify the active site of an enzyme, providing a direct readout of its catalytic activity. youtube.com Cyclohexatrienecarboxylic acid derivatives have been instrumental in the development of such activity-based probes (ABPs), particularly as inhibitors for specific enzymes. nih.gov

A significant application of this approach has been in the study of Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.govbenthamscience.com A key enzyme in the parasite's life cycle is trans-sialidase (TS), which has become an attractive target for drug development. nih.govnih.govbenthamdirect.com Researchers have designed and synthesized libraries of benzoic acid derivatives to act as ABPs that inhibit TS. These probes serve a dual purpose: they help in identifying potent enzyme inhibitors and allow for the profiling of TS activity.

In these studies, the benzoic acid scaffold is systematically modified to enhance its binding affinity and inhibitory potential against the trans-sialidase active site. By evaluating the inhibitory activity of these compounds, researchers can build a profile of the structural requirements for potent enzyme inhibition. For instance, one study investigated a series of benzoic acid derivatives and found that a compound referred to as '18', which contains a para-aminobenzoic acid moiety, exhibited moderate inhibition (47%) of the trans-sialidase enzyme. nih.gov Another study, using virtual screening, identified two lead compounds, V1 and V2, with a benzoic acid scaffold that showed significant inhibition values of 87.6% and 29.6%, respectively. nih.govbenthamdirect.com These compounds act as activity-based probes by binding to the active enzyme, allowing for quantification of its inhibition. While these specific studies focused on enzyme inhibition rather than traditional probe-based pull-down and identification, the principle of using a small molecule to assess enzyme activity is central to ABPP.

Table 2: Research Findings for Cyclohexatrienecarboxylic Acid-Based Activity Probes
Derivative ScaffoldTarget EnzymeOrganismKey FindingCitation
para-Aminobenzoic acidTrans-sialidase (TS)Trypanosoma cruziCompound 18 showed moderate (47%) inhibition of the target enzyme, demonstrating the potential of this scaffold for probe development. nih.gov
Benzoic AcidTrans-sialidase (TS)Trypanosoma cruziVirtually screened compounds V1 and V2 were identified as promising inhibitors, with V1 showing 87.6% inhibition of TS activity. benthamscience.comnih.govbenthamdirect.com

Environmental Dynamics and Biotransformation Academic Perspective

Degradation Pathways in Environmental Matrices

Photodegradation, or the breakdown of compounds by light, can be a significant removal mechanism for contaminants in sunlit surface waters. For CHC, research has focused on advanced oxidation processes (AOPs) that utilize UV light to generate highly reactive radicals. In the UV/Chlorine process, the degradation of CHC is primarily driven by hydroxyl radicals (•OH), with a smaller contribution from reactive chlorine species. nih.gov The efficiency of this process is dependent on factors such as the chlorine dose and the method of application. nih.gov Studies have shown that a continuous, low-rate addition of chlorine can enhance the total removal of CHC by mitigating the scavenging of radicals. nih.gov

The degradation of CHC via the UV/Chlorine process leads to the formation of various by-products, including mono- and di-chlorinated derivatives. nih.gov Another advanced photodegradation method is the photo-Fenton process, which can be driven by visible LED light. This process involves the generation of hydroxyl radicals through the interaction of iron catalysts and hydrogen peroxide under illumination.

While these AOPs demonstrate the susceptibility of CHC to photo-induced degradation, information on its direct photolysis under natural sunlight conditions is limited. Direct photolysis would involve the absorption of solar radiation by the CHC molecule itself, leading to its excitation and subsequent decomposition. The efficiency of this process would depend on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface, as well as its photolytic quantum yield. The formation of harmful intermediates during such photochemical transformations is a possibility that necessitates further investigation. unito.it

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For carboxylic acids like CHC, hydrolysis is generally not considered a significant degradation pathway under typical environmental pH and temperature conditions. nih.govnih.gov The carboxyl functional group is relatively stable towards hydrolysis in the absence of strong acid or base catalysts and high temperatures.

Non-photochemical oxidation of CHC in environmental matrices can occur, though it is generally slower than biodegradation. In the context of advanced oxidation, sonochemical degradation has been explored, where high-frequency ultrasound generates hydroxyl radicals that can attack the CHC molecule. This process can lead to the formation of intermediates such as cyclic alcohols and eventual ring cleavage. nih.gov However, the relevance of such abiotic oxidation pathways under natural environmental conditions, without the input of external energy like ultrasound, is likely limited compared to microbial processes.

Microbial Biotransformation and Biodegradation Studies

The primary mechanism for the removal of CHC from the environment is microbial biodegradation. A wide range of aerobic and anaerobic microorganisms have been shown to utilize CHC as a source of carbon and energy.

Microorganisms have evolved diverse enzymatic pathways to degrade CHC. Under aerobic conditions, a common strategy involves the hydroxylation of the cyclohexane (B81311) ring, followed by aromatization to form intermediates like p-hydroxybenzoate. nih.gov This is then funneled into central metabolic pathways.

Anaerobic degradation of CHC is also well-documented and proceeds through different enzymatic steps. A key strategy involves the activation of CHC to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA. This is followed by a series of dehydrogenation and ring-opening reactions. nih.gov In some anaerobic bacteria, CHC is transformed into benzoic acid via 1-cyclohexene-1-carboxylic acid. mdpi.com The ability of microorganisms to degrade CHC is often linked to their capacity to metabolize aromatic compounds, suggesting an evolutionary connection between these catabolic pathways.

The biodegradability of CHC and other naphthenic acids is influenced by their molecular structure. Compounds with higher molecular weight and more complex structures, such as those with extensive alkyl branching, tend to be more recalcitrant to microbial attack. acs.org

Interactive Table: Microbial Degradation of Cyclohexanecarboxylic Acid
Condition Key Intermediate(s) Key Enzyme Type(s) Final Products
Aerobic p-hydroxybenzoate Hydroxylase, Dehydrogenase CO2, H2O, Biomass
Anaerobic Cyclohexanecarboxyl-CoA, Benzoic Acid CoA ligase/transferase, Dehydrogenase CH4, CO2, Biomass

Compound-specific isotope analysis (CSIA) is a powerful tool for assessing the in-situ biodegradation of contaminants. clu-in.org This technique relies on the principle that during a biochemical reaction, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C). This results in a progressive enrichment of the heavier isotope in the remaining pool of the contaminant, a phenomenon known as isotope fractionation.

Interactive Table: Isotope Enrichment Factors for Selected Contaminants
Compound Degradation Process Isotope Enrichment Factor (ε)
α-HCH Biodegradation ¹³C -2.0‰
β-HCH Biodegradation ¹³C -1.5‰
γ-HCH Biodegradation ¹³C -3.2‰
δ-HCH Biodegradation ¹³C -1.4‰
Chloroform (B151607) Reductive dechlorination ¹³C -27.5‰
Note: This table provides examples of isotope fractionation for other compounds to illustrate the concept, as specific data for cyclohexanecarboxylic acid is not available.

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. up.pt These models integrate information on a chemical's properties, emission rates, and the characteristics of the environmental system. For CHC, which serves as a surrogate for the complex mixture of naphthenic acids, such models could be employed to estimate its concentration in different environmental compartments like water, soil, and sediment over time. nih.govacs.org

The development of quantitative structure-persistence relationships for naphthenic acids, including CHC, can provide valuable input for these models, helping to predict the half-lives of different components of naphthenic acid mixtures. acs.org However, the application of comprehensive environmental fate models specifically parameterized for CHC is not widely documented. Challenges remain in accurately modeling the behavior of ionizable compounds like CHC and in describing their bioavailability in various environmental settings. rsc.org

The isotopic signature of CHC and its degradation products could potentially be used as a tracer to track its fate and the extent of its degradation in the environment. nih.gov As biodegradation progresses, the enrichment of ¹³C in the residual CHC could provide a quantitative measure of the extent of its removal by microbial action in the field. clu-in.org This approach has been used for other contaminants to differentiate between degradation and other non-destructive removal processes like dilution or sorption. However, the application of this isotopic tracking method specifically for CHC in field studies has yet to be extensively explored.

Environmental Fate Modeling and Isotopic Signatures

Tracing Environmental Transport and Accumulation using ¹³C-Labeling

The use of stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful, culture-independent method for elucidating the environmental fate, transport, and biological uptake of organic compounds. For benzoic acid, ¹³C-labeling allows researchers to track the molecule's journey through complex environmental matrices such as soil and water and to identify the specific microorganisms responsible for its metabolism. This technique overcomes the limitations of traditional methods by providing direct proof of biodegradation and assimilation of the target compound into microbial biomass.

Field-based studies utilizing Stable Isotope Probing (SIP) with ¹³C-labeled benzoic acid have provided definitive insights into its in-situ metabolism. In one key study, [¹³C]benzoic acid was introduced into agricultural field plots. By analyzing the "heavy" [¹³C]DNA from the soil, researchers were able to identify the specific microbial species that actively consumed the benzoic acid. This approach confirmed that exposure to benzoate (B1203000) shifted the dominant degrading microbial community from Pseudomonas species to Burkholderia species. The evolution of ¹³CO₂ from the soil also serves as a direct measure of the mineralization rate of the compound.

In aquatic systems, ¹³C-labeling can be used in microcosm experiments to trace the transformation of pollutants. While direct studies on ¹³C-benzoic acid in aquatic microcosms are not extensively detailed in the provided sources, the methodology has been proven with analogous aromatic compounds like benzene (B151609) and toluene. These studies use specialized in-situ biotraps containing ¹³C-labeled compounds to enrich and identify indigenous microorganisms that degrade the pollutants under actual aquifer conditions. The analysis of ¹³C enrichment in phospholipid fatty acids (PLFAs) and other biomarkers within these organisms provides unequivocal evidence of biodegradation.

The following table summarizes key research findings on the use of ¹³C-labeling to trace the environmental pathways of benzoic acid.

Table 1: Research on Environmental Tracing of Benzoic Acid using ¹³C-Labeling

Study Focus ¹³C-Labeled Compound Used Environment/System Key Findings & Techniques Reference(s)
Identification of Metabolizing Microbes [¹³C]benzoic acid Agricultural Soil (In-situ) Used Stable Isotope Probing (SIP) to identify Burkholderia species as dominant benzoate degraders. Monitored ¹³CO₂ evolution for mineralization.
Biotransformation Pathway Analysis [2,4,6,7-¹³C₄]benzoic acid Rat (In-vivo model) Used ¹³C NMR spectroscopy to trace the metabolic conversion to hippuric acid, demonstrating a powerful analytical method for tracer studies.
General Biodegradation Measurement ¹³C-labeled benzoic acid Soil Inoculum Reported 60% of theoretical CO₂ evolution within 5 days, confirming aerobic biodegradation.

Remediation Strategies Based on Degradation Mechanisms

Understanding the microbial degradation pathways of benzoic acid is fundamental to developing effective bioremediation strategies for contaminated soil and water. Benzoic acid is biodegradable under aerobic conditions, with microorganisms utilizing it as a sole carbon source. The primary mechanism involves enzymatic degradation through one of two main aerobic pathways: the ortho-cleavage pathway or the meta-cleavage pathway.

Research has identified several bacterial genera capable of degrading benzoic acid, including Pseudomonas, Burkholderia, and Syntrophus. A specific strain, Pseudomonas sp. SCB32, has been shown to degrade over 97% of benzoic acid (at an initial concentration of 800 mg/L) within 24 hours under optimal conditions. Genomic and metabolomic analysis of this strain confirmed that it utilizes the ortho-pathway, breaking down benzoic acid into key intermediates like catechol. Crucially, the final degradation products were found to be non-toxic to lettuce seedlings, highlighting the potential of bioremediation to not only remove the primary contaminant but also to detoxify the affected environment.

The following table outlines remediation strategies and the underlying degradation mechanisms for benzoic acid.

Table 2: Remediation and Degradation of Benzoic Acid

Remediation Strategy Key Microorganisms/Process Degradation Pathway/Mechanism Influencing Factors & Efficiency Reference(s)
Bioremediation Pseudomonas sp. SCB32 Aerobic ortho-cleavage pathway via catechol intermediate. Optimal at 30°C, pH 5.0-9.0. >97% degradation of 800 mg/L in 24h.
Burkholderia / Paraburkholderia spp. Aerobic degradation via ortho- and meta-cleavage pathways. Identified as key degraders in soil environments through SIP studies.
Physical/Chemical Adsorption Physical binding to a solid matrix (e.g., activated carbon). Efficiency depends on adsorbent material and water chemistry.
Advanced Oxidation Processes (AOPs) Chemical oxidation using highly reactive species (e.g., hydroxyl radicals). Effective for treating persistent organic pollutants in wastewater.

Future Research Directions and Emerging Paradigms

Integration with Advanced Analytical Techniques

The presence of the ¹³C isotope at a specific position offers a distinct analytical handle that can be exploited by a new generation of sensitive and precise analytical methods. This enables researchers to track the molecule's fate in complex environments with exceptional clarity.

The real-time analysis of chemical reactions as they occur (in situ) is crucial for understanding mechanisms, kinetics, and for process optimization. Hyphenated techniques, which couple a separation method with a spectroscopic one, are at the forefront of this field. nih.gov For (4-¹³C)cyclohexatrienecarboxylic acid, the future lies in combining techniques like High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

An LC-NMR/MS system can continuously sample a reaction mixture involving 4-¹³C-benzoic acid. The HPLC separates the labeled reactant from its products and intermediates, which are then shunted to NMR and MS detectors. The ¹³C-NMR detector would specifically monitor the signal from the labeled C4 position, providing unambiguous data on the conversion of the starting material. nih.govjove.com Simultaneously, the MS detector would provide mass information, confirming the identity of new species formed. merckmillipore.com This approach, particularly with modern stopped-flow benchtop NMR systems, allows for the convenient acquisition of quantitative data on reactions that might otherwise be difficult to monitor, such as those involving gas evolution or toxic reagents. rsc.org

Table 1: Comparison of Hyphenated Techniques for In Situ Monitoring

Technique Separation Principle Detection Principle Information Gained for (4-¹³C)Cyclohexatrienecarboxylic Acid
LC-NMR Liquid Chromatography Nuclear Magnetic Resonance Tracks the change in the chemical environment of the ¹³C-labeled carbon, quantifying reactant consumption and product formation. nih.govresearchgate.net
LC-MS Liquid Chromatography Mass Spectrometry Identifies the mass of the reactant and all products containing the ¹³C label, confirming reaction pathways. merckmillipore.comcernobioscience.com

| LC-IR/FTIR | Liquid Chromatography | Infrared Spectroscopy | Monitors changes in functional groups (e.g., the carboxylic acid group) during the reaction. nih.gov |

This integrated approach provides a comprehensive, real-time picture of the reaction dynamics, which is invaluable for developing more efficient synthetic processes.

A frontier in analytical chemistry is the ability to study individual molecules. Single-molecule spectroscopy (SMS) offers the potential to observe the behavior of (4-¹³C)cyclohexatrienecarboxylic acid without the averaging effects inherent in bulk measurements. While challenging for small molecules, future advancements could enable the tracking of a single labeled benzoic acid molecule as it interacts with a surface, an enzyme, or crosses a membrane.

One prospective technique is a variation of single-photon spectroscopy. aps.org In this paradigm, a single photon emitted from a source could be used to excite a single target molecule of a (4-¹³C)cyclohexatrienecarboxylic acid analog designed with suitable chromophores. The isotopic label itself would not be the primary detection point but would be crucial in preceding steps to confirm the structure and properties of the analog using techniques like microwave spectroscopy, which can determine the precise gas-phase structure of aromatic carboxylic acids. aip.orgnih.gov By observing the fluorescence or absorption of a single molecule, researchers could uncover subtle dynamics, conformational changes, or binding events that are invisible in ensemble studies.

Rational Design of (4-¹³C)Cyclohexatrienecarboxylic Acid Analogs for Specific Applications

The true potential of 4-¹³C-benzoic acid may lie in its use as a core scaffold for creating new, purpose-built molecules, or "analogs." annexechem.com The ¹³C label serves as a tracer to study how these new molecules behave, particularly in biological contexts. cernobioscience.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological activity. iomcworld.comnih.gov Benzoic acid derivatives are known to exhibit a range of biological effects, from anti-sickling properties to activity at retinoid receptors. iomcworld.commdpi.com

In a future SAR study, a series of analogs could be synthesized from 4-¹³C-benzoic acid, with systematic modifications made to other parts of the molecule (Table 2). For example, different functional groups could be added to the phenyl ring. These labeled analogs would then be introduced to a biological system (e.g., cells or enzymes). Using ¹³C-NMR and LC-MS, researchers could precisely track the metabolism, binding affinity, and mechanism of action of each analog. nih.gov The ¹³C label provides a clear signal to follow, allowing scientists to correlate specific structural changes with changes in biological function, thereby building a detailed SAR map. iomcworld.commdpi.com This knowledge is critical for designing more potent and selective chemical probes or therapeutic agents.

Table 2: Hypothetical SAR Study of (4-¹³C)Cyclohexatrienecarboxylic Acid Analogs

Analog (Modification from Parent) Target Application Key Structural Feature Role of ¹³C Label
2-hydroxy-(4-¹³C)benzoic acid Anti-inflammatory probe Ortho-hydroxyl group Track metabolic fate (e.g., glucuronidation) via NMR/MS.
3-amino-(4-¹³C)benzoic acid Enzyme inhibitor Meta-amino group Quantify binding to target protein using isotope-edited NMR.

To accelerate the discovery process, future research will employ combinatorial chemistry to rapidly generate large libraries of (4-¹³C)cyclohexatrienecarboxylic acid derivatives. nih.govnih.govosdd.net Using solid-phase synthesis, the core 4-¹³C-benzoic acid structure can be anchored to a resin and then reacted with a diverse set of building blocks to create hundreds or thousands of unique analogs in parallel. nih.govacs.org

Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize every aspect of chemical research, and their application to (4-¹³C)cyclohexatrienecarboxylic acid and its analogs is a key future direction. tandfonline.comfrontiersin.org

AI can dramatically accelerate the design-synthesis-test cycle. Generative models can design new virtual libraries of benzoic acid analogs with optimized properties (e.g., high predicted binding affinity and low predicted toxicity). tandfonline.com ML algorithms can then predict the ¹³C-NMR spectra for these virtual compounds, allowing for comparison with experimental data for structure verification. researchgate.net

Unable to Generate Article on "(413C)cyclohexatrienecarboxylic acid" Due to Lack of Scientific Data

Efforts to generate a detailed scientific article on the chemical compound "this compound" have been unsuccessful as extensive searches have yielded no specific information or research findings related to this particular molecule.

Initial and follow-up investigations across multiple scientific and chemical databases for "this compound" and its potential association with predictive modeling, automated synthesis, or interdisciplinary research have not produced any relevant results. The designation "(413C)" does not appear to correspond to a standard or publicly recognized nomenclature for a cyclohexatrienecarboxylic acid isomer.

The search for information was structured to address the following requested topics:

Interdisciplinary Collaborations and Translational Research:No non-clinical research involving interdisciplinary collaborations focused on "this compound" was identified.

While general information exists for related compounds such as cyclohexanecarboxylic acid and its derivatives, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data. The provided name may be an internal or non-standard identifier, or it may be a typographical error. Without verifiable scientific sources for this exact compound, the generation of an accurate and informative article as per the user's instructions is not possible.

Q & A

Q. What strategies mitigate degradation pathways during long-term storage of this compound?

  • Methodological Answer : Conduct stability-indicating assays (e.g., stress testing under UV light, humidity). Optimize storage conditions by lyophilizing the compound or using inert atmospheres (argon). Compare degradation kinetics to stability data from ChemIDplus for related carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.